2-[(Thian-3-yl)amino]propan-1-ol
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Overview
Description
2-[(Thian-3-yl)amino]propan-1-ol, also known as 2-(tetrahydro-2H-thiopyran-3-ylamino)-1-propanol, is a chemical compound with the molecular formula C8H17NOS and a molecular weight of 175.3 g/mol . This compound is characterized by the presence of a thiopyran ring and an amino alcohol functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thian-3-yl)amino]propan-1-ol typically involves the reaction of a thiopyran derivative with an appropriate amine. One common method involves the reaction of tetrahydro-2H-thiopyran-3-amine with 1-chloropropan-2-ol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(Thian-3-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
2-[(Thian-3-yl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Thian-3-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-[(Thiolan-3-yl)amino]propan-1-ol: Similar structure but with a thiolan ring instead of a thiopyran ring.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an indole moiety instead of a thiopyran ring.
Uniqueness
2-[(Thian-3-yl)amino]propan-1-ol is unique due to its specific combination of a thiopyran ring and an amino alcohol functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H17NOS |
---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
2-(thian-3-ylamino)propan-1-ol |
InChI |
InChI=1S/C8H17NOS/c1-7(5-10)9-8-3-2-4-11-6-8/h7-10H,2-6H2,1H3 |
InChI Key |
NEOUJPUMKRAYHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC1CCCSC1 |
Origin of Product |
United States |
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